molecular formula C14H20N2O3 B591922 (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one CAS No. 1383146-20-0

(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one

Cat. No.: B591922
CAS No.: 1383146-20-0
M. Wt: 264.325
InChI Key: VRRFLEAHVFVBIE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.325. The purity is usually 95%.
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Scientific Research Applications

  • Designer Drug Analysis : A study by Abdel-Hay et al. (2013) focused on gas chromatography/mass spectrometry analysis of dimethoxybenzyl-N-methylpiperazines (DMBMPs), a class of substances found in illicit drugs. The study explored the fragmentation patterns in electron ionization mass spectrometric (EI-MS) of these compounds, which are potential designer modifications of benzylpiperazine drugs. This research is significant in the context of forensic science and illegal drug analysis (Abdel-Hay, Deruiter, & Clark, 2013).

  • Antioxidant and Biological Activity : Saadeh et al. (2017) described the synthesis and biological evaluation of 1-(2,5-dimethoxybenzyl)-4-arylpiperazines. These compounds demonstrated antioxidant capacity and interactions with various proteins, including monoamine oxidase (MAO) and G protein-coupled receptors (GPCRs). This indicates their potential in therapeutic applications related to oxidative stress and neurotransmitter regulation (Saadeh et al., 2017).

  • Magnetic Properties in Chemistry : Amudha, Thirumavalavan, and Kandaswamy (1999) synthesized new copper(II) complexes derived from unsymmetrical binucleating ligands, including derivatives of methylpiperazine. They investigated the spectral, electrochemical, and magnetic behaviors of these complexes, contributing to the understanding of magnetic interactions in coordination chemistry (Amudha, Thirumavalavan, & Kandaswamy, 1999).

  • Synthesis of Novel Analogues : Alizadeh et al. (2015) worked on synthesizing novel dibenzylbutyrolactone derivatives starting from a compound structurally similar to (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one. This research contributes to the field of organic synthesis, particularly in creating new chemical entities (Alizadeh et al., 2015).

Properties

IUPAC Name

(3R)-4-[(2,4-dimethoxyphenyl)methyl]-3-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10-14(17)15-6-7-16(10)9-11-4-5-12(18-2)8-13(11)19-3/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRFLEAHVFVBIE-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719934
Record name (3R)-4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383146-20-0
Record name (3R)-4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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